molecular formula C6H14ClN B1457408 cis-3,4-Dimethylpyrrolidine hydrochloride CAS No. 235094-36-7

cis-3,4-Dimethylpyrrolidine hydrochloride

Cat. No.: B1457408
CAS No.: 235094-36-7
M. Wt: 135.63 g/mol
InChI Key: NENQMVAHTAYJTP-KNCHESJLSA-N
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Description

cis-3,4-Dimethylpyrrolidine hydrochloride: is a chemical compound with the molecular formula C6H13N·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is characterized by the presence of two methyl groups attached to the third and fourth carbon atoms in a cis configuration, along with a hydrochloride salt form.

Scientific Research Applications

Chemistry:

    Building Block: cis-3,4-Dimethylpyrrolidine hydrochloride is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biochemical Studies: The compound is used in biochemical studies to investigate the structure-activity relationships of pyrrolidine derivatives.

Medicine:

    Drug Development: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological and psychiatric disorders.

Industry:

    Chemical Manufacturing: The compound is utilized in the production of specialty chemicals and fine chemicals.

Safety and Hazards

For safety information, it’s always best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer. The MSDS for “cis-3,4-Dimethylpyrrolidine hydrochloride” can be found online .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of cis-3,4-Dimethylpyrrolidine hydrochloride typically begins with commercially available starting materials such as 3,4-dimethylpyrrolidine.

    Reaction Conditions: The compound can be synthesized through a series of chemical reactions involving the formation of the pyrrolidine ring followed by the introduction of methyl groups at the desired positions. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

    Industrial Production Methods: Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-3,4-Dimethylpyrrolidine hydrochloride can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or other hydrogenated derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction Reagents: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution Reagents: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed:

    Oxidation Products: N-oxides and other oxidized derivatives.

    Reduction Products: Amines and hydrogenated derivatives.

    Substitution Products: Various substituted pyrrolidine derivatives.

Mechanism of Action

Mechanism:

  • The mechanism by which cis-3,4-Dimethylpyrrolidine hydrochloride exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as receptors, enzymes, or ion channels, modulating their activity.

Molecular Targets and Pathways:

  • The compound may target neurotransmitter receptors, enzymes involved in metabolic pathways, or other proteins critical to cellular function.

Comparison with Similar Compounds

    trans-3,4-Dimethylpyrrolidine hydrochloride: A stereoisomer with the methyl groups in a trans configuration.

    3,4-Dimethylpyrrolidine: The parent compound without the hydrochloride salt form.

    N-Methylpyrrolidine: A related compound with a single methyl group on the nitrogen atom.

Uniqueness:

  • cis-3,4-Dimethylpyrrolidine hydrochloride is unique due to its specific stereochemistry and salt form, which can influence its chemical reactivity and biological activity compared to its isomers and related compounds.

Properties

IUPAC Name

(3S,4R)-3,4-dimethylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-5-3-7-4-6(5)2;/h5-7H,3-4H2,1-2H3;1H/t5-,6+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENQMVAHTAYJTP-KNCHESJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC1C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC[C@@H]1C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-3,4-Dimethylpyrrolidine hydrochloride
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cis-3,4-Dimethylpyrrolidine hydrochloride
Reactant of Route 3
cis-3,4-Dimethylpyrrolidine hydrochloride
Reactant of Route 4
cis-3,4-Dimethylpyrrolidine hydrochloride
Reactant of Route 5
cis-3,4-Dimethylpyrrolidine hydrochloride
Reactant of Route 6
cis-3,4-Dimethylpyrrolidine hydrochloride

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